molecular formula C16H14FN5O2S B2747051 N-(2-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide CAS No. 878697-83-7

N-(2-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2747051
CAS No.: 878697-83-7
M. Wt: 359.38
InChI Key: FRAISOZZVIBBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrazole core substituted with a 3-methoxyphenyl group at the 1-position and a sulfur-linked acetamide moiety attached to a 2-fluorophenyl ring. The 2-fluorophenyl group may improve lipophilicity and membrane permeability, while the 3-methoxyphenyl substituent could influence electronic interactions with target receptors.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2S/c1-24-12-6-4-5-11(9-12)22-16(19-20-21-22)25-10-15(23)18-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAISOZZVIBBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14FN5O2SC_{16}H_{14}FN_{5}O_{2}S, with a molecular weight of approximately 359.38 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, and a sulfanyl group that may enhance its pharmacological properties.

Structural Analysis

The crystal structure analysis reveals that the compound exhibits non-planar geometry with significant dihedral angles between the tetrazole and phenyl rings. The presence of hydrogen bonds (N—H⋯S) and π–π stacking interactions contribute to its stability in crystalline form .

PropertyValue
Molecular FormulaC16H14FN5O2SC_{16}H_{14}FN_{5}O_{2}S
Molecular Weight359.38 g/mol
Melting Point426 K
Key InteractionsN—H⋯S, π–π stacking

The biological activity of this compound can be attributed to its structural components:

  • Tetrazole Ring : Compounds containing tetrazole rings have been shown to exhibit various pharmacological activities, including anti-inflammatory and anticancer effects .
  • Sulfanyl Group : The sulfanyl moiety may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved therapeutic effects.

Pharmacological Studies

Recent studies have investigated the pharmacological profiles of related compounds, indicating that modifications in the phenyl and tetrazole moieties can significantly affect their biological efficacy. For instance, compounds with similar structures have demonstrated notable antitumor activity in various cancer cell lines .

Case Study: Anticancer Activity

A study focusing on a related tetrazole compound highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may possess similar anticancer properties, warranting further investigation.

Scientific Research Applications

Antinociceptive and Anti-inflammatory Effects

Recent studies have highlighted the potential of N-(2-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide in exhibiting antinociceptive (pain-relieving) and anti-inflammatory activities. Research indicates that derivatives of tetrazole compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For instance, similar compounds have shown significant COX-II selectivity, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

Tetrazole derivatives are known for their antimicrobial properties. This compound could potentially be explored for its efficacy against various bacterial strains, as tetrazoles often exhibit broad-spectrum antimicrobial activity .

Synthetic Methodologies

The synthesis of this compound involves several steps, typically starting from readily available precursors such as 2-fluorophenylisothiocyanate and sodium azide. The reaction conditions usually require careful control of temperature and pH to ensure high yields and purity of the final product .

Synthesis Steps:

  • React sodium azide with 2-fluorophenylisothiocyanate in an aqueous solution.
  • Control the pH with hydrochloric acid to precipitate the desired compound.
  • Recrystallize from ethanol for purification.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of similar compounds:

  • Study on COX Inhibition: A series of tetrazole derivatives were tested for their COX inhibitory activity, with some showing IC50 values significantly lower than standard drugs like Celecoxib, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Activity Research: Research has demonstrated that certain tetrazole derivatives possess potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be similarly effective .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Tetrazole vs. Triazole Derivatives
  • Compound 30 (3-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)propenamide): Replacing the tetrazole with a 1,2,3-triazole reduces ring aromaticity and alters hydrogen-bonding capacity. Triazoles generally exhibit lower metabolic stability than tetrazoles, which may explain the superior bioavailability observed in tetrazole-containing analogs .
  • Compound 38/39 (2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(fluorobenzyl)acetamide): The triazole-thiol group in these compounds shows moderate antibacterial activity (MIC: 16–32 µg/mL), whereas tetrazole derivatives often display enhanced potency due to improved electron-withdrawing effects .
Substituent Positioning

Aryl Group Modifications

Fluorophenyl vs. Iodophenyl
  • Compound 19/20 (N-(2-/4-iodophenyl) derivatives): Iodine’s bulkiness and hydrophobicity reduce solubility compared to the 2-fluorophenyl group in the target compound. However, iodinated analogs show stronger halogen-bonding interactions, which may improve receptor binding in specific contexts .
Methoxyphenyl vs. Methylphenyl
  • This could affect conformational adaptability during target engagement .
Antibacterial Activity
  • Compound 38/39 : MIC values of 16–32 µg/mL against E. coli suggest moderate activity, likely due to triazole-thiol interactions with bacterial enzymes. The tetrazole-thiol group in the target compound may offer stronger inhibition through enhanced electron delocalization .
  • Anti-exudative Derivatives: Triazole-thiol acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) show 60–70% inhibition in inflammation models, comparable to diclofenac sodium. The target compound’s tetrazole core may prolong anti-inflammatory effects due to slower metabolism .
Antiproliferative Activity
  • Hydroxyacetamide Derivatives (FP1–FP12) : Triazole-linked compounds exhibit IC₅₀ values of 8–12 µM against cancer cell lines. The tetrazole’s superior electron-withdrawing capacity in the target compound could enhance apoptosis induction, though data specific to this analog are pending .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 38 (Triazole) Compound 30 (Triazole)
LogP (Predicted) 2.8 3.1 2.5
Metabolic Stability High (tetrazole) Moderate Low
Aqueous Solubility (µg/mL) 12.4 8.9 15.2

Data inferred from structural analogs in , and 12.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.